
5-(2-Methylimidazol-1-yl)pyrazine-2-boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Methylimidazol-1-yl)pyrazine-2-boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of various organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methylimidazol-1-yl)pyrazine-2-boronic acid typically involves the reaction of 2-methylimidazole with pyrazine-2-boronic acid under specific conditions. The reaction is often carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like ethanol or water .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
5-(2-Methylimidazol-1-yl)pyrazine-2-boronic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: It participates in substitution reactions, particularly in Suzuki–Miyaura coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki–Miyaura coupling reactions, the major products are typically biaryl compounds .
Scientific Research Applications
5-(2-Methylimidazol-1-yl)pyrazine-2-boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(2-Methylimidazol-1-yl)pyrazine-2-boronic acid primarily involves its role as a boronic acid derivative in Suzuki–Miyaura coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This process is highly efficient and allows for the formation of complex organic structures with high precision .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- 4-Methylphenylboronic acid
- 2-Pyridylboronic acid
Uniqueness
5-(2-Methylimidazol-1-yl)pyrazine-2-boronic acid is unique due to its specific structure, which allows for efficient participation in Suzuki–Miyaura coupling reactions. Its imidazole and pyrazine moieties provide additional sites for functionalization, making it a versatile building block in organic synthesis .
Properties
Molecular Formula |
C8H9BN4O2 |
---|---|
Molecular Weight |
204.00 g/mol |
IUPAC Name |
[5-(2-methylimidazol-1-yl)pyrazin-2-yl]boronic acid |
InChI |
InChI=1S/C8H9BN4O2/c1-6-10-2-3-13(6)8-5-11-7(4-12-8)9(14)15/h2-5,14-15H,1H3 |
InChI Key |
FQNRCQAANVFGJT-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(C=N1)N2C=CN=C2C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.